6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

Catalog No.
S11577726
CAS No.
M.F
C21H27NO6
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]...

Product Name

6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

IUPAC Name

6-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]hexanoic acid

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H27NO6/c1-3-7-15-12-20(26)28-21-14(2)17(10-9-16(15)21)27-13-18(23)22-11-6-4-5-8-19(24)25/h9-10,12H,3-8,11,13H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

XMGUKQBJBBHSSF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCCCC(=O)O

6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a complex organic compound that belongs to the class of chromen derivatives. Its structure incorporates a chromen ring system, characterized by a fused benzene and pyran ring, along with an acetylamino hexanoic acid moiety. This compound has the molecular formula C21H27NO6 and a molecular weight of approximately 389.4 g/mol. The presence of various functional groups enhances its potential biological activity, making it a significant subject of study in medicinal chemistry.

, including:

  • Oxidation: The compound may be oxidized to form corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert ketone groups into alcohols.
  • Nucleophilic Substitution: The acetylamino group can participate in substitution reactions, altering the compound's reactivity and properties.

These reactions are influenced by various conditions such as temperature, pH, and the presence of catalysts, leading to the formation of diverse derivatives with modified functional groups.

Research indicates that 6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid possesses notable biological activities. It has been investigated for:

  • Antimicrobial Properties: Exhibiting activity against various pathogens.
  • Antioxidant Effects: Potentially reducing oxidative stress in biological systems.
  • Therapeutic

The synthesis of 6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid typically involves multi-step processes:

  • Formation of the Chromen Derivative: Starting from 7-hydroxy-4-methylcoumarin, reactions with acetic anhydride or ethyl chloroacetate are common.
  • Acetylation: The introduction of the acetylamino group is achieved through acylation reactions.
  • Hexanoic Acid Attachment: The hexanoic acid moiety is incorporated via amide bond formation.

Each step requires careful control of reaction conditions to optimize yield and purity.

6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid has several applications across various fields:

  • Medicinal Chemistry: Due to its biological activities, it is being explored as a potential therapeutic agent.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigated for use in developing photoactive materials and smart polymers.

Studies have focused on the interactions of this compound with various molecular targets:

  • Enzyme Interaction: It may interact with enzymes involved in signaling pathways that regulate cell growth and inflammation.
  • Cellular Mechanisms: Research is ongoing regarding its effects on cellular mechanisms, particularly in cancer cell lines.

These interactions could lead to significant biological effects, warranting further pharmacological studies.

Several compounds share structural similarities with 6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid. Below are notable examples:

Compound NameMolecular FormulaUnique Features
6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acidC19H23NO6Contains an ethyl group instead of a propyl group on the chromen ring.
[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acidC15H16O5Lacks the hexanoic acid component; focuses on the chromen structure.
7-MethylcoumarinC10H8O3A simpler structure without the acetylamino or hexanoic acid moieties; often studied for fluorescence properties.

The unique structural features of 6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yloxy]acetyl}amino)hexanoic acid distinguish it from these similar compounds, contributing to its specific applications and interactions within biological systems. Each compound's distinct functional groups lead to variations in biological activity and chemical properties, highlighting the importance of structural nuances in medicinal chemistry research.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

389.18383758 g/mol

Monoisotopic Mass

389.18383758 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-09

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